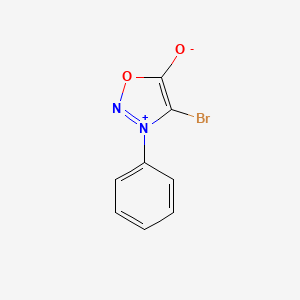

4-Bromo-3-phenylsydnone

Übersicht

Beschreibung

4-Bromo-3-phenylsydnone is a mesoionic compound belonging to the sydnone class of heterocycles. Mesoionic compounds are characterized by their inability to be represented satisfactorily by any one covalent or polar structure, possessing a sextet of electrons associated with the five atoms comprising the ring . Sydnones, including this compound, are known for their unique electronic structures and reactivity, making them valuable in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-3-phenylsydnone can be synthesized through a mechanochemical approach, which involves the use of ball-milling techniques. This method is efficient, time-saving, and reduces the use of organic solvents . The synthesis typically starts with the lithiation of 3-phenylsydnone, followed by bromination to introduce the bromo substituent at the 4-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical approach offers a scalable and environmentally friendly route that could be adapted for larger-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-phenylsydnone undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.

Cycloaddition Reactions: Sydnones are known for their ability to undergo 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazoles, pyrroles, and furans.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Cycloaddition Reactions: These reactions often require thermal conditions or the use of copper catalysts to facilitate the cycloaddition process.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Bromo-3-phenylsydnone, with the molecular formula and CAS number 28272-18-6, is characterized by a sydnone structure that includes a bromine atom at the 4-position and a phenyl group at the 3-position. The compound is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis and Derivative Production

One of the primary applications of this compound is as a precursor for synthesizing diverse 4-arylethynyl sydnones. This is achieved through palladium-catalyzed coupling reactions with various aryl acetylenes, which allow for the formation of new sydnone derivatives with potential biological activities .

Mechanochemical Approaches

Recent advancements have highlighted mechanochemical methods for synthesizing sydnone derivatives, which offer advantages such as reduced solvent use and increased efficiency. For instance, a study demonstrated the successful mechanochemical synthesis of N-aryl and N-alkyl sydnones, which can serve as ligands for metal complexes or as organic synthons for further derivatization . The mechanochemical approach also allows for halogenation of sydnones, facilitating their use in cross-coupling reactions .

Pharmaceutical Applications

This compound has been investigated for its potential pharmaceutical applications. Compounds derived from sydnones have shown various biological activities, including:

- Vasodilatory Effects : Derivatives such as molsidomine have been used as antianginal agents due to their ability to release nitric oxide, leading to vasodilation .

- Psychotropic Effects : Other derivatives like mesocarb have been developed as psychotropic stimulating agents .

These compounds are part of a broader class known as iminosydnones, which have been explored for their selective dopamine reuptake inhibition and antimicrobial properties .

Case Study 1: Synthesis of Iminosydnones

A study focused on developing an efficient mechanochemical method for synthesizing iminosydnones from this compound. The results indicated that this approach could yield compounds with promising pharmacological properties while minimizing environmental impact through reduced solvent usage .

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| Iminosydone Derivative | Mechanochemical Synthesis | 74% | Antimicrobial |

| Molsidomine | Hydrolysis of Iminosydone | - | Antianginal |

| Mesocarb | Direct Synthesis | - | Psychostimulant |

Case Study 2: Cross-Coupling Reactions

Another study explored the use of this compound in Suzuki–Miyaura cross-coupling reactions. Although initial yields were low, optimization of reaction conditions showed promise for improving yields and expanding the library of available sydnone derivatives .

Wirkmechanismus

The mechanism of action of 4-Bromo-3-phenylsydnone involves its ability to participate in 1,3-dipolar cycloaddition reactions. The mesoionic nature of the compound allows it to act as a dipole, reacting with dipolarophiles such as alkynes and alkenes to form new heterocyclic structures . This reactivity is facilitated by the electronic distribution within the sydnone ring, which stabilizes the transition state during the reaction .

Vergleich Mit ähnlichen Verbindungen

3-Phenylsydnone: Lacks the bromo substituent, resulting in different reactivity and applications.

4-Iodo-3-phenylsydnone: Similar to 4-Bromo-3-phenylsydnone but with an iodine substituent, which can influence the compound’s reactivity and the types of reactions it undergoes.

Uniqueness: this compound is unique due to the presence of the bromo substituent, which enhances its reactivity in substitution and cycloaddition reactions. This makes it a versatile intermediate for the synthesis of various functionalized heterocycles .

Biologische Aktivität

4-Bromo-3-phenylsydnone is a heterocyclic compound belonging to the sydnone family, known for its diverse biological activities. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHBrNO. Its structure features a bromine atom at the 4-position and a phenyl group at the 3-position of the sydnone ring. This configuration contributes to its unique reactivity and biological properties.

Target Interactions

This compound exhibits its biological effects primarily through 1,3-dipolar cycloaddition , a reaction that allows it to interact with various biomolecules. This reaction facilitates the formation of five-membered rings, which are crucial in many biochemical pathways.

Biochemical Pathways

The compound's ability to undergo cycloaddition suggests potential interactions with enzymes and proteins involved in metabolic pathways. It has been shown to modulate cellular processes by influencing kinase activity and transcription factors, leading to alterations in gene expression and cellular metabolism .

Antimicrobial Properties

Research has indicated that sydnones possess antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxic Effects

The compound exhibits dose-dependent cytotoxic effects in various cell lines. At lower concentrations, it can modulate cellular functions without significant toxicity, whereas higher doses may induce oxidative stress and apoptosis. This duality highlights the importance of dosage in therapeutic applications .

Enzyme Interaction

This compound has been identified as an inhibitor of certain proteases. By binding to active sites on these enzymes, it prevents substrate cleavage, thus altering metabolic pathways within cells .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound on human cancer cell lines, researchers observed significant apoptosis at concentrations above 50 µM. The study utilized flow cytometry to quantify apoptotic cells, demonstrating that the compound's effects were both time and concentration-dependent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable bioavailability due to its ability to undergo metabolic transformations. The compound is metabolized through oxidative pathways, leading to various metabolites that may also exhibit biological activity .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis, particularly for developing new prodrugs and heterocyclic compounds. Its unique reactivity makes it valuable in catalysis and material science applications .

Eigenschaften

IUPAC Name |

4-bromo-3-phenyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-8(12)13-10-11(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZKTBQGLPVCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=NOC(=C2Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157222 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13183-09-0 | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-phenylsydnone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-Bromo-3-phenylsydnone in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its primary application lies in its ability to undergo palladium-catalyzed alkynylation reactions with various aryl acetylenes. This reaction produces 4-arylethynyl sydnones in good yields [, ]. This methodology offers a valuable route to access a diverse range of substituted sydnone derivatives, which are important heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: Can you explain the role of this compound in the synthesis of palladium complexes and their catalytic activity?

A2: this compound can be used to generate anionic N-heterocyclic carbenes (NHCs) upon treatment with cyanomethyllithium []. These NHCs can then react with palladium precursors like tetrakis(triphenylphosphine)palladium to form palladium complexes. These palladium complexes, bearing the sydnone-derived NHC ligand, have demonstrated catalytic activity in Suzuki-Miyaura cross-coupling reactions []. This finding highlights the potential of this compound as a precursor for developing new catalysts for important organic transformations.

Q3: What are the advantages of using palladium complexes derived from this compound in Suzuki-Miyaura reactions?

A3: While the provided research doesn't explicitly outline the advantages, it showcases the successful application of these complexes in Suzuki-Miyaura reactions with various substrates, including challenging substrates like 2,5-dibromo-3,4-dinitrothiophene and 1-chloro-2,4-dinitrobenzene []. This suggests that these complexes could potentially offer benefits like improved reactivity, broader substrate scope, or enhanced selectivity compared to other palladium catalysts. Further research is needed to fully evaluate and compare their performance with existing catalysts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.